![molecular formula C6H5BCl2O2 B050346 2,4-Dichlorophenylboronic acid CAS No. 68716-47-2](/img/structure/B50346.png)
2,4-Dichlorophenylboronic acid
Overview
Description
2,4-Dichlorophenylboronic acid is a chemical compound with the molecular formula C6H5BCl2O2 . It has an average mass of 190.820 Da and a monoisotopic mass of 189.975967 Da . It is used as a reactant in laboratory chemicals .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenylboronic acid involves Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also involves selective hydroxylation to phenols .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylboronic acid consists of a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
2,4-Dichlorophenylboronic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also participates in selective hydroxylation to phenols . It is used in the synthesis of biologically active molecules including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .Physical And Chemical Properties Analysis
2,4-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 331.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 42.9±0.4 cm3, and its molar volume is 129.5±5.0 cm3 .Scientific Research Applications
Suzuki Coupling Reactions
2,4-Dichlorophenylboronic acid is often used as a reactant in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds.
Hydroxylation to Phenols
This compound can also be involved in selective hydroxylation to phenols . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In this case, the 2,4-Dichlorophenylboronic acid can be selectively hydroxylated to produce phenols, which are a type of aromatic organic compound.
Synthesis of Biologically Active Molecules
2,4-Dichlorophenylboronic acid is a reactant involved in the synthesis of biologically active molecules . For example, it can be used in the synthesis of N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Non-ATP Competitive MK2 Inhibitors
Another application of 2,4-Dichlorophenylboronic acid is in the synthesis of non-ATP competitive MK2 inhibitors . MK2 (MAPKAPK2) is a protein kinase which plays a key role in cellular processes such as inflammation and cell migration. Inhibitors of MK2 can be used in the treatment of various diseases including cancer and inflammatory disorders.
Lithiation/Borylation-Protodeboronation of Homoallyl Carbamates
Although this application is not directly related to 2,4-Dichlorophenylboronic acid, it’s worth mentioning that similar compounds like 3,4-Dichlorophenylboronic acid are used as reactants in lithiation/borylation-protodeboronation of homoallyl carbamates . This process is a part of organic synthesis and could potentially be applicable to 2,4-Dichlorophenylboronic acid as well.
Mycobacterium Tuberculosis H37Rv Chorismate Mutase Inhibitors
Similar to the previous point, 3,4-Dichlorophenylboronic acid is used as a precursor/reactant in the synthesis of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors . Given the structural similarity, 2,4-Dichlorophenylboronic acid might also be used in similar applications.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2,4-dichlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370429 | |
Record name | 2,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylboronic acid | |
CAS RN |
68716-47-2 | |
Record name | 2,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Dichlorophenylboronic acid a suitable derivatizing reagent for halide analysis using Gas Chromatography with Electron Capture Detection (GC-ECD)?
A: 2,4-Dichlorophenylboronic acid (CPBA) exhibits enhanced sensitivity when analyzed with an Electron Capture Detector (ECD) compared to unsubstituted phenylboronic acid. [] This is likely due to the presence of the two chlorine atoms in the CPBA structure, which increases its electron affinity and therefore its detectability by ECD. While CPBA might have lower volatility compared to the unsubstituted phenylboronic acid, its superior performance with ECD makes it a preferred choice for analyzing halides like chloride, bromide, and iodide. []
Q2: Can you elaborate on the role of mercuric salts in the derivatization reaction of halides with 2,4-Dichlorophenylboronic acid?
A: While the provided abstracts don't delve into the specifics of the reaction mechanism, it's stated that the derivatization reactions using 2,4-Dichlorophenylboronic acid are carried out in the presence of mercuric salts. [] This suggests that mercuric salts likely play a crucial role in facilitating the reaction between halides and CPBA. Further research is required to fully understand the mechanistic details of this interaction and the specific role of mercuric salts.
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